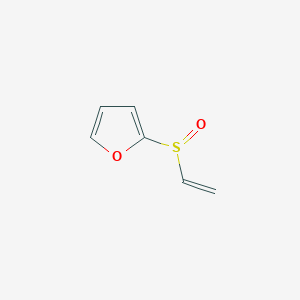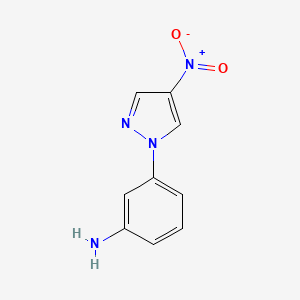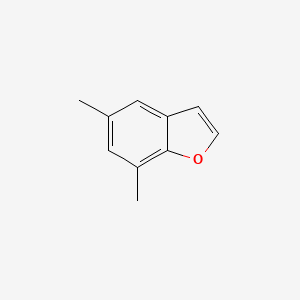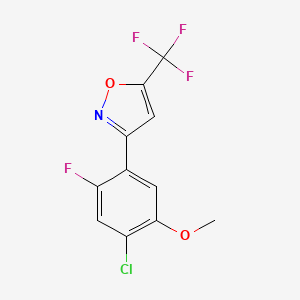
Isoxazole, 3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole, 3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)- is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of Nitrile Oxides: This method involves the reaction of nitrile oxides with alkenes or alkynes to form isoxazoles.
1,3-Dipolar Cycloaddition: This reaction involves the cycloaddition of nitrile oxides with dipolarophiles such as alkenes or alkynes.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Specific reaction conditions, such as temperature, pressure, and catalysts, would be tailored to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Isoxazole, 3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoxazole derivatives.
Substitution: The chloro, fluoro, and methoxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazoles.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Isoxazole, 3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)- depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole: The parent compound, which lacks the specific substituents.
3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole: A similar compound with different substituents.
3-(4-Fluorophenyl)-5-(trifluoromethyl)isoxazole: Another related compound with different substituents.
Uniqueness
Isoxazole, 3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)- is unique due to its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of chloro, fluoro, methoxy, and trifluoromethyl groups can impart distinct properties compared to other isoxazole derivatives.
Propriétés
Numéro CAS |
653569-96-1 |
|---|---|
Formule moléculaire |
C11H6ClF4NO2 |
Poids moléculaire |
295.62 g/mol |
Nom IUPAC |
3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C11H6ClF4NO2/c1-18-9-2-5(7(13)3-6(9)12)8-4-10(19-17-8)11(14,15)16/h2-4H,1H3 |
Clé InChI |
DIOWSFPKIDPEBF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C2=NOC(=C2)C(F)(F)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Difluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12898104.png)
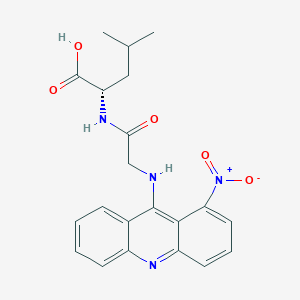
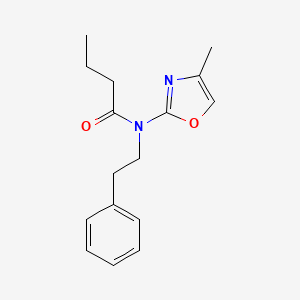
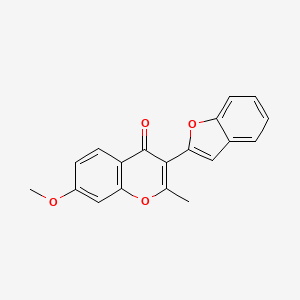
![N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine](/img/structure/B12898128.png)
![Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12898129.png)


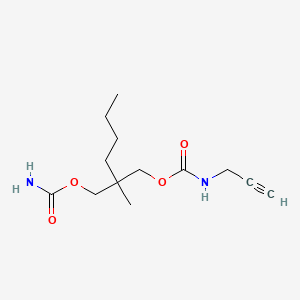
![Ethyl 3-{2-methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoate](/img/structure/B12898162.png)

